molecular formula C12H15Br2NO2 B8155400 tert-Butyl (3,5-dibromophenyl)(methyl)carbamate

tert-Butyl (3,5-dibromophenyl)(methyl)carbamate

Cat. No.: B8155400
M. Wt: 365.06 g/mol
InChI Key: LKSBDTNGQLUWEL-UHFFFAOYSA-N
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Description

tert-Butyl (3,5-dibromophenyl)(methyl)carbamate is a brominated aromatic carbamate derivative characterized by a tert-butyl carbamate group attached to a 3,5-dibromophenyl ring. This compound is structurally significant due to its electron-withdrawing bromine substituents and sterically bulky tert-butyl group, which influence its reactivity, stability, and applications in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

tert-butyl N-(3,5-dibromophenyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2NO2/c1-12(2,3)17-11(16)15(4)10-6-8(13)5-9(14)7-10/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSBDTNGQLUWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,5-dibromophenyl)(methyl)carbamate typically involves the reaction of 3,5-dibromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

3,5-dibromoaniline+tert-butyl chloroformatetert-Butyl (3,5-dibromophenyl)(methyl)carbamate\text{3,5-dibromoaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 3,5-dibromoaniline+tert-butyl chloroformate→tert-Butyl (3,5-dibromophenyl)(methyl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,5-dibromophenyl)(methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield a methoxy-substituted derivative.

    Hydrolysis: The major products are 3,5-dibromoaniline and tert-butyl alcohol.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : tert-Butyl (3,5-dibromophenyl)(methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic chemistry.

Biology

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes. This interaction can provide insights into biological pathways and mechanisms.
  • Enzyme Inhibition Studies : Similar compounds have shown potential as inhibitors for various enzymes, including those involved in cancer pathways and metabolic processes.

Medicine

  • Therapeutic Properties : The compound is explored for its potential therapeutic properties, including as a precursor for drug development. Its structural characteristics may contribute to anticancer effects, making it a candidate for further investigation in oncology.

Industry

  • Production of Specialty Chemicals : this compound is utilized in the production of specialty chemicals and materials, expanding its application in industrial settings.

Case Studies

Several studies have explored the biological activity of related compounds:

  • In Vitro Studies : Compounds with similar structures demonstrated significant inhibition of tumor growth in cell line assays. For instance, a related compound showed a DC50 value of 11.94 nM against estrogen receptor-positive breast cancer cells (MCF-7), indicating effective degradation of target proteins through the ubiquitin-proteasome system.
  • P-glycoprotein Modulation : Some derivatives have been studied for their ability to modulate P-glycoprotein (P-gp), which plays a critical role in drug resistance in cancer cells. These compounds enhanced intracellular drug accumulation by inhibiting P-gp activity.

Mechanism of Action

The mechanism of action of tert-Butyl (3,5-dibromophenyl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and carbamate group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

tert-Butyl (3,5-bis(bromomethyl)phenyl)carbamate (Compound 4, )
  • Structural Difference : Contains bromomethyl (-CH2Br) groups at the 3,5-positions instead of bromine atoms.
  • Synthesis : Achieved via bromination using CBr4 and PPh3 in THF (65% yield).
  • Reactivity: Bromomethyl groups enable nucleophilic substitution or polymerization, making it suitable for constructing mechanically interlocked nanotubes .
  • Applications: Used in catalysis (e.g., Knoevenagel condensation) due to its ability to form supramolecular architectures.
tert-Butyl (S)-(1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate ()
  • Structural Difference : Features a dibromopyridine core instead of a dibromophenyl ring.
  • Synthesis: Prepared via Sonogashira coupling in DMF with Et3N, yielding intermediates for kinase inhibitors .
  • Reactivity : Pyridine’s nitrogen enhances coordination chemistry, while bromines facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Key intermediate in pharmaceuticals targeting cancer and autoimmune diseases.

Functional Group Variations on the Carbamate

tert-Butyl ((3,5-dimethylbenzoyl)oxy)(methyl)carbamate ()
  • Structural Difference : Contains a benzoyloxy group and methyl substitution on the carbamate oxygen.
  • Synthesis : Produced via alkylation with methyl iodide under basic conditions (90% yield).
  • Reactivity : The electron-donating methyl groups stabilize the carbamate, reducing hydrolysis susceptibility.
  • Applications : Explored as protecting groups in peptide synthesis due to enhanced stability .
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate ()
  • Structural Difference: A cyclohexyl backbone with amino and methoxy substituents.
  • Synthesis : Derived from reductive amination and carbamate protection (methodology analogous to Step 6 in ).
  • Reactivity: Amino groups enable further functionalization (e.g., coupling with halopyrimidines).
  • Applications : Intermediate in antiviral and anticancer drug candidates .

Halogenation Patterns and Electronic Effects

  • Bromine vs. Methoxy Groups :
    • Bromine’s electron-withdrawing nature increases electrophilicity of the aromatic ring, favoring cross-coupling reactions.
    • Methoxy groups (e.g., in ’s tert-butyl (S)-(1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate) donate electrons, reducing reactivity toward electrophiles but enhancing stability .
  • Positional Isomerism :
    • 3,5-Dibromo substitution (target compound) provides symmetry and meta-directing effects, whereas 3,6-dibromopyridine () introduces ortho/para selectivity in substitutions.

Physicochemical and Application-Based Differences

Property/Application tert-Butyl (3,5-dibromophenyl)(methyl)carbamate tert-Butyl (3,5-bis(bromomethyl)phenyl)carbamate tert-Butyl (S)-dibromopyridinyl carbamate
Molecular Weight Higher (due to Br atoms) Slightly lower (CH2Br vs. Br) Similar
Solubility Low in polar solvents Moderate in THF/DMF Low (pyridine core)
Reactivity Electrophilic aromatic substitution Nucleophilic substitution Cross-coupling
Primary Use Pharmaceutical intermediates Nanotube catalysts Kinase inhibitors

Biological Activity

tert-Butyl (3,5-dibromophenyl)(methyl)carbamate is an organic compound belonging to the carbamate class, characterized by its unique structure incorporating a tert-butyl group, a dibromophenyl moiety, and a methyl carbamate functional group. Its molecular formula is C9H10Br2NO\text{C}_9\text{H}_{10}\text{Br}_2\text{N}\text{O} with a molecular weight of approximately 351.03 g/mol. The presence of bromine atoms enhances its reactivity and potential biological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Bromination : Introduction of bromine atoms at the 3 and 5 positions of the phenyl ring.
  • Carbamate Formation : Reaction with methyl isocyanate to form the carbamate linkage.

This synthetic pathway allows for the production of the compound in research and industrial applications, highlighting its accessibility for further biological studies.

Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for various enzymes, including those involved in cancer pathways and metabolic processes.
  • Anticancer Properties : The dibromophenyl moiety may contribute to cytotoxic effects against cancer cells, making it a candidate for further investigation in oncology .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • In vitro Studies : In cell line assays, compounds with similar structures demonstrated significant inhibition of tumor growth at specific concentrations. For instance, a related compound showed a DC50 value of 11.94 nM against estrogen receptor-positive breast cancer cells (MCF-7), indicating effective degradation of target proteins through the ubiquitin-proteasome system .
  • P-glycoprotein Modulation : Some derivatives have been studied for their ability to modulate P-glycoprotein (P-gp), which plays a critical role in drug resistance in cancer cells. These compounds were found to enhance intracellular drug accumulation by inhibiting P-gp activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
tert-Butyl carbamateC5H11NO\text{C}_5\text{H}_{11}\text{NO}Simpler structure without brominationUsed as an intermediate in organic synthesis
3,5-Dichlorophenyl carbamateC9H8Cl2NO\text{C}_9\text{H}_{8}\text{Cl}_2\text{N}\text{O}Contains chlorine instead of bromineExhibits different reactivity profiles; potential anticancer effects
N-(3-bromo-4-methylphenyl)methyl carbamateC10H10BrNO\text{C}_10\text{H}_{10}\text{Br}\text{N}\text{O}Similar reactivity but different substitution patternInvestigated for enzyme inhibition

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (3,5-dibromophenyl)(methyl)carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of tert-butyl carbamate derivatives typically involves multi-step reactions, such as coupling brominated aryl halides with tert-butyl carbamate precursors. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) under inert atmospheres (nitrogen or argon) is effective for introducing aryl groups . Key parameters include catalyst selection (e.g., Pd₂(dba)₃ with BINAP ligand), solvent choice (toluene or ethanol), and temperature control (80–110°C). Post-reaction purification via column chromatography or recrystallization ensures purity. Yield optimization requires monitoring reaction progress by TLC or LC-MS and adjusting stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of aryl halide to carbamate precursor) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR; carbonyl carbons at ~155 ppm in ¹³C NMR) .
  • HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase columns (C18) with acetonitrile/water gradients.
  • Melting Point Analysis : Compare observed values (e.g., 103–106°C for analogous tert-butyl carbamates) to literature data to confirm consistency .
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₃H₁₆Br₂N₂O₂) with ≤0.4% deviation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported physicochemical data (e.g., melting points, solubility) for tert-butyl carbamate derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. To address this:
  • Differential Scanning Calorimetry (DSC) : Identify polymorph transitions by heating samples at 10°C/min under nitrogen .
  • Solubility Studies : Perform systematic trials in solvents (e.g., DMSO, ethanol) at controlled temperatures (25°C vs. 40°C) to determine exact solubility profiles.
  • Cross-Validation : Compare data across peer-reviewed studies (e.g., NIST databases ) and replicate experiments under standardized conditions (e.g., ISO guidelines for melting point determination) .

Q. How can the reactivity of the tert-butyl carbamate group under acidic or basic conditions be systematically evaluated to prevent undesired decomposition during synthetic steps?

  • Methodological Answer : Conduct stability assays under varying pH and temperature:
  • Acidic Conditions : Expose the compound to HCl/MeOH (1–3 M) at 25–50°C for 24 hours; monitor degradation by HPLC .
  • Basic Conditions : Treat with K₂CO₃ or NaOH (0.1–1 M) in aqueous ethanol; track tert-butyl group cleavage via ¹H NMR (loss of ~1.4 ppm peak) .
  • Kinetic Studies : Use Arrhenius plots to predict decomposition rates at different temperatures. Stabilizing strategies include adding radical inhibitors (e.g., BHT) or using low-polarity solvents (e.g., dichloromethane) .

Q. What computational or experimental approaches are recommended to predict the environmental or toxicological impact of this compound when empirical data is limited?

  • Methodological Answer :
  • QSAR Models : Utilize tools like EPI Suite or TEST to estimate ecotoxicity (e.g., LC50 for fish) based on logP values and molecular descriptors .
  • Read-Across Analysis : Compare to structurally similar compounds (e.g., tert-butyl (4-bromophenyl)carbamate) with known toxicity profiles .
  • In Vitro Assays : Perform Ames tests for mutagenicity or MTT assays for cytotoxicity using human hepatocyte cell lines (e.g., HepG2) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of tert-butyl carbamates in oxidizing environments?

  • Methodological Answer :
  • Controlled Oxidation Experiments : Expose the compound to H₂O₂ (3–30%) or TBHP in dichloromethane; analyze by GC-MS for oxidative byproducts (e.g., nitro derivatives) .
  • Electrochemical Studies : Use cyclic voltammetry to measure oxidation potentials and identify reactive intermediates .

Notes for Experimental Design

  • Safety Protocols : Always use PPE (gloves, goggles, respirators) and conduct reactions in fume hoods due to potential bromine release .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, humidity) to minimize variability .

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